molecular formula C25H22F2N4O3S B2685272 N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-42-8

N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2685272
CAS No.: 1105207-42-8
M. Wt: 496.53
InChI Key: JXJHBHXASHQUTK-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H22F2N4O3S and its molecular weight is 496.53. The purity is usually 95%.
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Biological Activity

N-(2,5-Difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound with potential therapeutic applications. This article delves into its biological activity, exploring its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18F2N4O3S2
  • Molecular Weight : 488.5 g/mol
  • CAS Number : 1105245-81-5

The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of difluorophenyl and tetrahydrothiophen moieties contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance:

  • In vitro Studies : Compounds with structural similarities were evaluated against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 250 μg/mL depending on the specific derivative tested .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazolo derivatives often inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of the compound allows it to disrupt bacterial cell membranes, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Some derivatives have shown promise in inducing apoptosis in cancer cell lines by activating caspase pathways .

Case Studies and Experimental Data

A comprehensive study was conducted to evaluate the biological activity of this compound and related compounds:

Compound IDBacterial StrainMIC (μg/mL)Activity Level
10aE. coli62.5Moderate
10bS. aureus125Good
10cP. mirabilis31.25Very Good

The data indicates that modifications in the molecular structure significantly affect antimicrobial potency.

Comparative Analysis with Reference Drugs

In comparison to established antimicrobial agents like Ravuconazole and Fluconazole, derivatives of pyrazolo compounds have demonstrated comparable or superior activity against certain strains:

DrugMIC (μg/mL)
Ravuconazole31.5
Fluconazole7.81
Pyrazolo Derivative31.25

This suggests that further exploration of these compounds could yield effective alternatives for treating resistant strains .

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F2N4O3S/c1-14-3-5-16(6-4-14)21-12-19(25(32)29-22-11-17(26)7-8-20(22)27)23-15(2)30-31(24(23)28-21)18-9-10-35(33,34)13-18/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJHBHXASHQUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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